1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one
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Overview
Description
1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a tert-butyl group, a methoxy group, and a trifluoroethanone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one involves several steps, typically starting with the preparation of the piperidine ring. The tert-butyl and methoxy groups are introduced through specific substitution reactions, while the trifluoroethanone moiety is added via a nucleophilic substitution reaction. Industrial production methods often employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethanone moiety can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one stands out due to its trifluoroethanone moiety, which imparts unique chemical and biological properties. Similar compounds include:
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl (2S,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-1,2-pyrrolidinedicarboxylate .
Properties
CAS No. |
74612-32-1 |
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Molecular Formula |
C12H20F3NO2 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
1-[(2S,4R)-4-tert-butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H20F3NO2/c1-11(2,3)8-5-6-16(9(7-8)18-4)10(17)12(13,14)15/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
RTXISMUQRNJUEV-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN([C@H](C1)OC)C(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C1CCN(C(C1)OC)C(=O)C(F)(F)F |
Origin of Product |
United States |
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